2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
Description
This compound belongs to the acetohydrazide class, characterized by a 1,2,4-triazin-3,5-dione core and a substituted benzylidene moiety. Such structural features are common in compounds investigated for antimicrobial, anticancer, or enzyme inhibitory applications.
Properties
IUPAC Name |
2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c1-23-10-4-7(2-3-9(10)19)6-14-17-11(20)5-8-12(21)15-13(22)18-16-8/h2-4,6,19H,5H2,1H3,(H,17,20)(H2,15,18,21,22)/b14-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNWFXDTTWMPTF-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Condensation Conditions
| Parameter | Condition 1 (PMC6259419) | Condition 2 (CN102532046A) |
|---|---|---|
| Solvent | 1,4-dioxane | Ethanol |
| Temperature | 100°C | 80°C |
| Catalyst | Acetic acid | None |
| Yield | 78% | 85% (estimated) |
Ethanol as a solvent simplifies purification, while 1,4-dioxane enhances reaction rates. Acidic conditions (pH 4–5) favor imine formation but may require neutralization post-reaction.
Characterization and Analytical Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it may form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs from the evidence:
Structural and Functional Insights :
- Core Heterocycles: The target compound features a 1,2,4-triazin-3,5-dione core, which is more electron-deficient compared to the purine (Analog 1) or triazole (Analogs 2–3) cores in analogs. This difference may enhance its reactivity in nucleophilic environments .
- Substituent Effects: The 4-hydroxy-3-methoxyphenyl group in the target compound is less sterically hindered than the 4-hydroxy-3,5-dimethoxyphenyl group in Analogs 2–3, which could influence binding to enzymes or receptors .
Synthetic Pathways :
- All compounds share a common synthetic route: condensation of acetohydrazide precursors with substituted aldehydes (e.g., 4-chlorobenzaldehyde in Analog 1, 4-hydroxy-3-methoxyphenyl aldehyde in the target) .
- Cyclization with acetic anhydride (as in ) is a standard method for forming heterocyclic cores like triazines or triazoles .
Research Findings and Implications
- Triazin-dione cores are known for inhibiting enzymes like dihydrofolate reductase (DHFR) due to their resemblance to pteridine substrates.
- Analog 2’s triazole-sulfanyl group and multiple methoxy substituents may enhance antioxidant activity, as seen in similar phenolic derivatives .
- Analog 1 ’s antithyroid activity highlights the importance of halogen substituents (e.g., -Cl) in modulating bioactivity .
Q & A
Q. What are the critical steps and methodological considerations for synthesizing this compound?
The synthesis typically involves:
- Triazole ring formation : Reacting substituted hydrazines with isothiocyanates under reflux conditions in ethanol or methanol .
- Hydrazide linkage : Condensation of the triazole intermediate with a substituted benzaldehyde derivative using acetic acid as a catalyst .
- Purification : Column chromatography or recrystallization in DMSO/ethanol mixtures to achieve >95% purity .
Q. Key Conditions :
| Step | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| Triazole formation | Ethanol | None | Reflux (78°C) | 60-70% |
| Hydrazide coupling | Methanol | Acetic acid | 60°C | 75-85% |
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirms the presence of the hydrazone (δ 8.2–8.5 ppm for imine protons) and triazole rings (δ 7.8–8.1 ppm) .
- HPLC : Validates purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- IR Spectroscopy : Identifies carbonyl (1650–1700 cm⁻¹) and hydroxyl (3200–3400 cm⁻¹) groups .
Q. How is the compound evaluated for initial biological activity?
- Antimicrobial assays : Disk diffusion against E. coli and S. aureus at 50–100 µg/mL, with zone-of-inhibition comparisons to controls .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) using IC₅₀ calculations .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways?
Q. Data Example :
| Parameter | Ethanol (ΔG‡) | DMF (ΔG‡) |
|---|---|---|
| Triazole formation | 85 kJ/mol | 72 kJ/mol |
| DFT results suggest DMF lowers activation energy but may complicate purification . |
Q. How do structural modifications influence bioactivity?
- Substituent effects : Electron-withdrawing groups (e.g., -Cl) on the phenyl ring enhance antimicrobial activity by 30–40% compared to -OCH₃ .
- Hydrazone geometry : The E-isomer shows 5× higher cytotoxicity than the Z-isomer due to improved target binding .
Q. How should researchers resolve contradictions in bioactivity data?
Q. What mechanistic insights exist for its enzyme interactions?
- Kinetic studies : Lineweaver-Burk plots indicate non-competitive inhibition of E. coli dihydrofolate reductase (Ki = 8.2 µM) .
- Fluorescence quenching : Stern-Volmer analysis reveals static quenching with human serum albumin, suggesting strong binding (Ksv = 2.1 × 10⁴ M⁻¹) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
